molecular formula C5H8F2O3 B6158304 4,4-difluoro-2-methoxybutanoic acid CAS No. 2228287-73-6

4,4-difluoro-2-methoxybutanoic acid

Cat. No.: B6158304
CAS No.: 2228287-73-6
M. Wt: 154.11 g/mol
InChI Key: URQWOBQMBQFIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-2-methoxybutanoic acid is a chemical compound with the molecular formula C5H8F2O3. It has recently gained attention in scientific research due to its unique properties. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a butanoic acid backbone.

Preparation Methods

The synthesis of 4,4-difluoro-2-methoxybutanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4,4-difluorobutanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4,4-Difluoro-2-methoxybutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoro-2-methoxybutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4,4-Difluoro-2-methoxybutanoic acid can be compared with similar compounds such as:

    4,4-Difluorobutanoic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    2-Methoxybutanoic acid: Lacks the fluorine atoms, which may influence its chemical properties and biological activity.

    4,4-Difluoro-2-methoxypropanoic acid: Has a shorter carbon chain, which may alter its physical and chemical characteristics

These comparisons highlight the unique combination of fluorine atoms and a methoxy group in this compound, which contributes to its distinct properties and applications.

Properties

CAS No.

2228287-73-6

Molecular Formula

C5H8F2O3

Molecular Weight

154.11 g/mol

IUPAC Name

4,4-difluoro-2-methoxybutanoic acid

InChI

InChI=1S/C5H8F2O3/c1-10-3(5(8)9)2-4(6)7/h3-4H,2H2,1H3,(H,8,9)

InChI Key

URQWOBQMBQFIGO-UHFFFAOYSA-N

Canonical SMILES

COC(CC(F)F)C(=O)O

Purity

95

Origin of Product

United States

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